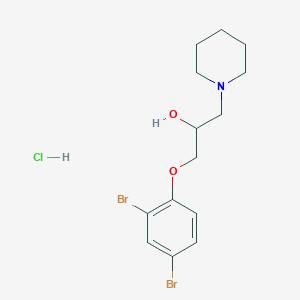

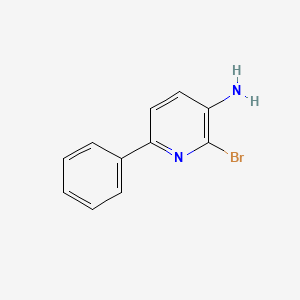

ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate, also known as ETPC, is a synthetic compound that has been used in various scientific research applications due to its unique properties. ETPC is a carbamate derivative that has been synthesized through a multi-step process involving the use of different reagents and solvents.

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives, including the compound , have shown significant antimicrobial activity. For instance, some compounds have demonstrated potent antibacterial effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . They have also displayed excellent antifungal activity against Candida albicans and Aspergillus niger .

Antioxidant Activity

Thiophene derivatives have been found to exhibit antioxidant activity. This property is crucial in neutralizing harmful free radicals in the body, thereby preventing or slowing down the damage to cells .

Anticorrosion Activity

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This application is particularly important in protecting metal surfaces from corrosion .

Anticancer Activity

Thiophene derivatives have shown promising results in anticancer screening. Some compounds have demonstrated effective cytotoxic activity against human lung cancer cell line (A-549) .

Use in Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . This application is particularly relevant in the field of electronics.

6. Use in Organic Light-Emitting Diodes (OLEDs) Thiophene derivatives are used in the fabrication of OLEDs . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.

Synthesis of Other Thiophene Derivatives

The compound can be used as a precursor for the construction of other thiophene rings . This is particularly important in the synthesis of other thiophene derivatives with various biological effects.

Anti-Inflammatory Activity

Thiophene derivatives have shown anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Mechanism of Action

Target of Action

It is known that thiophene-based compounds exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it can be inferred that this compound may interact with a range of biological targets.

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by thiophene-based compounds , it is likely that this compound affects multiple biochemical pathways

Result of Action

Given the pharmacological properties of thiophene-based compounds , it can be inferred that this compound may have a range of effects at the molecular and cellular level.

properties

IUPAC Name |

ethyl N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-2-17-12(16)13-5-7-15-6-3-11(14-15)10-4-8-18-9-10/h3-4,6,8-9H,2,5,7H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGGBVOGFCOEAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCN1C=CC(=N1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2936660.png)

![2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2936663.png)

![[1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride hydrochloride](/img/structure/B2936671.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2936672.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2936676.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(4-phenoxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2936679.png)

![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2936680.png)